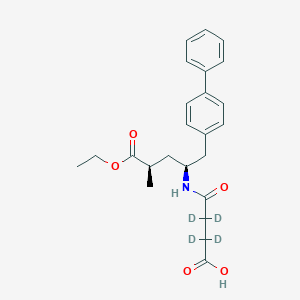

Sacubitril-d4

Description

Contextualizing Sacubitril-d4 within Sacubitril (B1662468) Research

To appreciate the utility of this compound, one must first understand the clinical importance of sacubitril.

Sacubitril is a prodrug, meaning it is administered in an inactive form and then converted to its active metabolite, LBQ657, within the body. wikipedia.orgwikipedia.org This conversion happens through a process called de-ethylation by enzymes known as esterases. wikipedia.org The active form, sacubitrilat (B1680482) (LBQ657), is a potent inhibitor of neprilysin, an enzyme responsible for breaking down several beneficial vasoactive peptides. wikipedia.orgdrugbank.comncats.io These peptides include natriuretic peptides like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are released in response to stress on the heart's chambers. drugbank.com By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, which helps to relax blood vessels, reduce fluid retention, and ultimately decrease the strain on the heart. drugbank.comclinicaltrials.eu

Sacubitril is a key component of a class of drugs known as angiotensin receptor-neprilysin inhibitors (ARNIs). nih.gov It is co-formulated with valsartan (B143634), an angiotensin II receptor blocker (ARB), in a combination drug known as sacubitril/valsartan (brand name Entresto, also referred to as LCZ696). clinicaltrials.eurevportcardiol.orgselleckchem.com This dual-action therapy simultaneously blocks the harmful effects of the renin-angiotensin-aldosterone system (RAAS) through valsartan and enhances the beneficial effects of natriuretic peptides through sacubitril. nih.govnih.gov

The rationale for this combination is critical. Neprilysin also breaks down angiotensin II, so inhibiting it alone would lead to an accumulation of this potent vasoconstrictor. drugbank.comnih.gov By combining the neprilysin inhibitor with an ARB like valsartan, the therapy effectively blocks the negative effects of increased angiotensin II. nih.gov

The combination of sacubitril and valsartan has demonstrated significant benefits in treating certain cardiovascular diseases, particularly heart failure.

Heart Failure with Reduced Ejection Fraction (HFrEF): Sacubitril/valsartan is a cornerstone therapy for patients with HFrEF, a condition where the heart muscle does not contract effectively. nih.govahajournals.org Major clinical trials, such as the PARADIGM-HF study, showed that sacubitril/valsartan was superior to the previous standard of care in reducing the risk of cardiovascular death and hospitalization for heart failure. nih.govahajournals.orgcfrjournal.com The therapy has been shown to improve heart function, reduce cardiac remodeling (the changes in the heart's size, shape, and function), and improve quality of life for patients. cfrjournal.comajmc.comnih.gov

| Condition | Key Research Findings | Supporting Studies |

|---|---|---|

| Heart Failure with Reduced Ejection Fraction (HFrEF) | Significantly reduces the risk of cardiovascular death and hospitalization compared to standard ACE inhibitor therapy. nih.govahajournals.orgcfrjournal.com Improves heart function and promotes positive cardiac remodeling. cfrjournal.comajmc.com | PARADIGM-HF nih.govahajournals.orgcfrjournal.com |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | May reduce the risk of heart failure hospitalizations. nih.govnih.gov Ongoing research to clarify its role and identify patient subgroups who benefit most. nih.gov | PARAGON-HF nih.govoup.com |

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

The use of this compound is a direct application of a powerful technique in pharmaceutical research known as stable isotope labeling.

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes. metsol.comacs.org Common stable isotopes used in drug research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.com This technique allows researchers to "tag" and trace drug molecules as they move through and are processed by the body. metsol.commusechem.com Deuterium-labeled compounds, like this compound, are particularly valuable as internal standards in mass spectrometry, a technique used for the precise quantification of drugs and their metabolites in biological samples like plasma. musechem.comscielo.br This precise measurement is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov

Replacing hydrogen with deuterium, a process known as deuteration, can subtly but significantly alter a drug's properties. researchgate.netresearchgate.net The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. informaticsjournals.co.in This can make the deuterated drug more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. musechem.comdovepress.com

This increased metabolic stability can lead to:

Altered Metabolic Pathways: Deuteration can sometimes redirect metabolism away from pathways that produce toxic byproducts, potentially improving a drug's safety profile. nih.govclearsynthdeutero.com

These properties make deuterated compounds like this compound not only essential research tools for studying the original drug but also potential therapeutic agents in their own right, with potentially enhanced properties. researchgate.netnih.gov

| Property | Impact of Deuteration | Mechanism |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic breakdown. musechem.comclearsynthdeutero.com | The carbon-deuterium bond is stronger than the carbon-hydrogen bond (Kinetic Isotope Effect). musechem.cominformaticsjournals.co.in |

| Pharmacokinetics | Can lead to a longer half-life and increased drug exposure (AUC). informaticsjournals.co.indovepress.comnih.gov | Slower rate of metabolism by enzymes. dovepress.comclearsynthdeutero.com |

| Metabolic Pathways | May redirect metabolism, potentially reducing the formation of toxic metabolites. nih.govclearsynthdeutero.com | Altered enzyme processing due to the kinetic isotope effect. nih.gov |

This compound as a Deuterium-Labeled Analog of Sacubitril

This compound is a specially modified version of the compound Sacubitril, where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. medchemexpress.cominvivochem.com This process, known as deuterium labeling, makes this compound a valuable tool in academic and clinical research, primarily for analytical purposes. medchemexpress.commedchemexpress.com It is chemically identical to Sacubitril in terms of its basic structure and reactivity but has a higher molecular weight due to the presence of deuterium atoms. caymanchem.combioscience.co.uk This mass difference is the key to its utility in modern analytical techniques.

The primary application of this compound is as an internal standard for the quantification of Sacubitril and its active metabolite, LBQ657, in biological samples. caymanchem.comscienceopen.comscielo.br In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug and its metabolites in plasma or other tissues over time. nih.govresearchgate.net Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose due to their high sensitivity and specificity. scienceopen.comnih.gov

During sample preparation and analysis, some of the analyte can be lost, leading to inaccurate measurements. An internal standard is a compound added in a known, constant amount to every sample before processing. scielo.br Because the internal standard is chemically very similar to the analyte, it is expected to behave in the same way and experience the same degree of loss during extraction, handling, and injection into the analytical instrument. scielo.br

This compound is an ideal internal standard for Sacubitril because it shares almost identical chemical and physical properties, such as solubility, extraction efficiency, and chromatographic retention time. scielo.br However, because it is heavier, the mass spectrometer can easily distinguish it from the unlabeled Sacubitril. scielo.brresearchgate.net By comparing the detector response of the analyte (Sacubitril) to that of the known quantity of the internal standard (this compound), analysts can precisely calculate the concentration of Sacubitril in the original sample, correcting for any procedural variations. scienceopen.com

Research has demonstrated the successful use of this compound in validated LC-MS/MS methods to simultaneously determine the concentrations of Sacubitril, its active metabolite LBQ657, and the co-administered drug valsartan in human plasma. scienceopen.comscielo.brresearchgate.net These methods are crucial for clinical trials and therapeutic drug monitoring, including in pediatric populations. nih.gov

Table 1: Physicochemical Properties of this compound This table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| Synonyms | AHU-377-d4, (αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoic acid, α-ethyl ester | medchemexpress.comcaymanchem.com |

| Molecular Formula | C₂₄H₂₅D₄NO₅ | caymanchem.combioscience.co.ukacanthusresearch.com |

| Molecular Weight | 415.5 g/mol | caymanchem.combioscience.co.uk |

| CAS Number | 1884269-07-1 | caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Formulation | A film | caymanchem.combioscience.co.uk |

Table 2: Example Mass Spectrometry Parameters for Sacubitril and this compound This table shows typical parameters used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting Sacubitril and its deuterated internal standard, this compound. The difference in precursor and product ion mass-to-charge ratios (m/z) allows for their simultaneous but distinct measurement. scielo.br

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) / V | Collision Energy (CE) / V | Source |

| Sacubitril | 412.3 | 266.2 | 51 | 28 | scielo.br |

| This compound | 416.3 | 266.2 | 57 | 21 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies Utilizing Sacubitril D4

Development and Validation of Bioanalytical Methods for Sacubitril (B1662468) and Metabolites

The accurate measurement of drug concentrations in biological fluids is fundamental to understanding their pharmacokinetic profiles. The development of robust bioanalytical methods is, therefore, a prerequisite for clinical drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. scienceopen.comclearsynth.comscielo.brscielo.brresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Validated LC-MS/MS methods have been established for the simultaneous determination of Sacubitril, its active metabolite Sacubitrilat (B1680482) (LBQ657), and its combination partner, Valsartan (B143634), in human plasma. scienceopen.comscielo.brscielo.brresearchgate.net These methods are essential for evaluating the pharmacokinetic interactions and individual concentration profiles of these compounds after administration. In one such method, a simple and cost-effective protein precipitation technique was used for sample preparation, followed by analysis on a C18 column with a gradient mobile phase. scielo.brscielo.br The detection was achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). scielo.brscielo.br

The validation of these methods demonstrates excellent linearity over specific concentration ranges. For instance, a validated method showed linearity from 2.00 to 4000 ng/mL for Sacubitril and 5.00 to 10000 ng/mL for both Valsartan and LBQ657, with all correlation coefficients (r) exceeding 0.99. scielo.brscielo.br

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) |

|---|---|---|

| Sacubitril | 2.00 - 4000 | > 0.99 |

| Valsartan | 5.00 - 10000 | > 0.99 |

| Sacubitrilat (LBQ657) | 5.00 - 10000 | > 0.99 |

The precision and accuracy of these methods are demonstrated through intra- and inter-day validation assays at different quality control (QC) concentrations. The relative standard deviation (RSD) for precision is typically below 15%, and the accuracy is within 85-115% of the nominal concentration, which is within the acceptable limits set by regulatory guidelines. researchgate.net

| Analyte | QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Sacubitril | Low | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 |

| Medium | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 | |

| High | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 | |

| Sacubitrilat (LBQ657) | Low | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 |

| Medium | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 | |

| High | ≤ 15% | ≤ 15% | 85 - 115 | 85 - 115 |

In the quantitative analysis of Sacubitril and its active metabolite LBQ657, Sacubitril-d4 is employed as the internal standard. scienceopen.comscielo.brscielo.brresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for variations in the analytical process.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS bioanalysis. scispace.comcerilliant.comtandfonline.com This is because they have nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. scispace.com The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the Primary Analytical Platform

Use of this compound as an Internal Standard

Enhancement of Accuracy in Mass Spectrometry

The use of deuterated internal standards like this compound significantly enhances the accuracy of measurements in mass spectrometry. clearsynth.comscispace.com Accuracy in this context refers to the closeness of a measured value to the true value. By co-eluting with the analyte, the SIL internal standard experiences the same variations in instrument response, such as fluctuations in the ionization source, which can occur during an analytical run. scispace.com The ratio of the analyte's response to the internal standard's response is used for quantification, which effectively cancels out these instrumental variations and leads to more accurate and reproducible results. researchgate.net

Improvement of Quantitative Analysis in Biological Samples

Biological samples, such as plasma and urine, are complex matrices containing numerous endogenous components that can interfere with the analysis. clearsynth.com The use of this compound improves the quantitative analysis in these samples by compensating for sample-to-sample variability. nih.gov For instance, differences in protein binding or the presence of co-eluting endogenous compounds can affect the amount of analyte that is detected. Since this compound behaves almost identically to Sacubitril and LBQ657 during sample preparation and analysis, it effectively normalizes these variations, leading to a more reliable quantification of the analytes. tandfonline.com

Correction for Analyte Recovery and Matrix Effects

One of the most significant advantages of using this compound is its ability to correct for variability in analyte recovery and to mitigate matrix effects. scienceopen.com Analyte recovery refers to the efficiency of the extraction process in isolating the analyte from the biological matrix. Matrix effects are the alteration of ionization efficiency due to co-eluting components from the matrix, which can lead to ion suppression or enhancement. waters.com

Because this compound has the same extraction efficiency as the unlabeled analytes, any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the internal standard. waters.com The ratio of their signals, therefore, remains constant, correcting for incomplete recovery. Similarly, since the SIL internal standard co-elutes with the analyte, it is subjected to the same matrix effects. cerilliant.com This co-elution ensures that any suppression or enhancement of the analyte's signal is compensated for by a similar effect on the internal standard's signal, thereby providing a more accurate measurement of the true analyte concentration. waters.com

Validation studies for LC-MS/MS methods using this compound demonstrate consistent and high recovery for Sacubitril and LBQ657 across different concentrations, and the matrix factor is typically close to 1.0, indicating negligible matrix effects after normalization with the internal standard. researchgate.net

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (Normalized) |

|---|---|---|---|

| Sacubitril | Low | > 85% | ~1.0 |

| Medium | > 85% | ~1.0 | |

| High | > 85% | ~1.0 | |

| Sacubitrilat (LBQ657) | Low | > 85% | ~1.0 |

| Medium | > 85% | ~1.0 | |

| High | > 85% | ~1.0 |

Chromatographic Conditions and Separation Techniques

The effective separation of this compound from other analytes and endogenous matrix components is paramount for accurate quantification. This is achieved through careful selection of the stationary phase, mobile phase, and elution technique.

The choice of the analytical column is critical for achieving optimal separation. Reversed-phase columns are predominantly used, with the C18 stationary phase being the most common. The selection is based on factors such as particle size, column dimensions, and specific bonding technology to ensure good peak shape and resolution.

Several columns have been successfully employed in the analysis of this compound:

XSelect HSS T3: This column is designed for the retention of polar compounds in highly aqueous mobile phases. One validated method for the simultaneous quantification of valsartan, sacubitril, and its metabolite in pediatric plasma utilized an XSelect HSS T3 column (2.1 × 100 mm, 5 µm) nih.gov.

Ultimate® XB-C18: Known for its versatility, this column was used in a rapid and reproducible LC-MS/MS method for the simultaneous determination of sacubitril, valsartan, and LBQ657 in human plasma, with this compound as an internal standard. The specific column dimensions were 2.1 × 50 mm with a 3.5 µm particle size researchgate.net.

Hypersil Gold C18: In a short chromatographic run of 1.50 minutes, a Hypersil Gold C18 column was effective for the simultaneous quantification of sacubitril and valsartan in rat plasma researchgate.net.

| Column Name | Dimensions (mm) | Particle Size (µm) | Reference |

|---|---|---|---|

| XSelect HSS T3 | 2.1 x 100 | 5 | nih.gov |

| Ultimate® XB-C18 | 2.1 x 50 | 3.5 | researchgate.net |

| Hypersil Gold C18 | Not Specified | Not Specified | researchgate.net |

The composition of the mobile phase is tailored to achieve the desired retention and separation of this compound and the analytes of interest. Typically, a combination of an aqueous phase and an organic solvent is used. Additives are often included to improve peak shape and ionization efficiency.

Common mobile phase constituents include:

Aqueous Phase: Often contains additives like formic acid or ammonium acetate to control pH and enhance protonation in the mass spectrometer source.

Organic Solvent: Acetonitrile is frequently chosen over methanol due to its ability to provide better signal response for the analytes scielo.br.

Specific mobile phase compositions reported in the literature include:

A mixture of acetonitrile and an aqueous solution containing 5 mM ammonium acetate and 0.1% formic acid researchgate.netscielo.br.

An isocratic mobile phase consisting of a 0.1% formic acid aqueous solution and 0.1% formic acid in acetonitrile nih.gov.

A mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, used in a gradient elution mode researchgate.net.

| Organic Solvent | Aqueous Component | Additives | Reference |

|---|---|---|---|

| Acetonitrile | Water | 5 mM Ammonium Acetate, 0.1% Formic Acid | researchgate.netscielo.br |

| Acetonitrile | Water | 0.1% Formic Acid | nih.govresearchgate.net |

Both gradient and isocratic elution methods have been successfully applied in the analysis of this compound, depending on the complexity of the sample and the required run time.

Gradient Elution: This technique involves changing the mobile phase composition during the chromatographic run. It is particularly useful for separating complex mixtures with components of varying polarities. A published method for the simultaneous determination of sacubitril, valsartan, and LBQ657 utilized a gradient elution program with a total run time of 4.5 minutes researchgate.net.

Isocratic Elution: In this method, the mobile phase composition remains constant throughout the analysis. It is often simpler and can be very effective for less complex samples. A method for quantifying valsartan, sacubitril, and its metabolite in pediatric plasma employed an isocratic mobile phase with a total run time of 3.0 minutes nih.gov.

| Elution Type | Description | Example Application | Reference |

|---|---|---|---|

| Gradient | The concentration of the organic solvent is increased over time to elute compounds with different polarities. | Simultaneous analysis of sacubitril, valsartan, and LBQ657. | researchgate.net |

| Isocratic | The mobile phase composition is kept constant throughout the run. | Quantification of valsartan, sacubitril, and sacubitrilat in pediatric plasma. | nih.gov |

The optimization of the chromatographic run time is a key consideration in developing high-throughput bioanalytical methods. Shorter run times increase sample throughput, which is particularly important in clinical studies. For the analysis of this compound and related compounds, run times have been successfully optimized to be as short as 1.50 minutes, while other methods report run times of 3.0 and 4.5 minutes, demonstrating a balance between speed and resolution nih.govresearchgate.net.

Mass Spectrometric Parameters

The detection of this compound is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity. The optimization of mass spectrometric parameters is crucial for achieving the desired levels of detection.

For the analysis of this compound, Electrospray Ionization (ESI) in the positive ion mode is consistently used researchgate.netresearchgate.netscielo.br. This is because the chemical structure of Sacubitril allows for efficient protonation, forming [M+H]+ ions, which can then be detected by the mass spectrometer. The addition of acidic modifiers like formic acid to the mobile phase further promotes the formation of these protonated molecules, enhancing the signal intensity scielo.br.

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) Positive | researchgate.netresearchgate.netscielo.br |

| Curtain Gas (CUR) | 30 psi | scielo.br |

| Collision Activated Dissociation (CAD) | 7 units | scielo.br |

| Nebulizer Gas (GS1) | 55 psi | scielo.br |

| Heater Gas (GS2) | 60 psi | scielo.br |

| Temperature | 650 °C | scielo.br |

| Ion Spray Voltage | 4000 V | scielo.br |

Multiple Reaction Monitoring (MRM) Mode

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific compounds within complex mixtures like plasma or serum. In this mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the ionized molecule of interest, in this case, this compound). This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to detect a specific, characteristic product ion. This specific precursor-to-product ion transition provides a high degree of certainty in identification and quantification, minimizing interference from other matrix components. Several validated LC-MS/MS methods employ the MRM mode for the simultaneous determination of Sacubitril and other analytes in biological samples nih.govscienceopen.comscielo.brresearchgate.netresearchgate.net.

Precursor and Product Ion Transitions

For the successful application of MRM, defining the specific mass-to-charge (m/z) ratios for the precursor and product ions is essential. This compound is typically ionized using a positive electrospray ionization (ESI+) source. The precursor ion corresponds to the protonated molecule [M+H]⁺. Due to the incorporation of four deuterium atoms, the mass of this compound is 4 atomic mass units higher than that of unlabeled Sacubitril.

One reported method specifies the MRM transition for this compound as m/z 416.3 → 266.2 researchgate.net. Another study details the transition for unlabeled Sacubitril as m/z 412.23 → 266.19 nih.govresearchgate.net. The slight difference in the precursor ion mass (416 vs. 412) reflects the mass of the four deuterium atoms. The product ion remains the same, as the fragmentation typically occurs on the non-deuterated portion of the molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 416.3 | 266.2 | Positive ESI |

| Sacubitril (unlabeled) | 412.23 | 266.19 | Positive ESI |

Sample Preparation Techniques

Effective sample preparation is crucial to remove interfering substances, such as proteins and phospholipids, from biological matrices before LC-MS/MS analysis. This cleanup enhances method robustness, sensitivity, and accuracy. For Sacubitril analysis, several techniques are employed, with this compound being added early in the process to account for any analyte loss during extraction.

Protein precipitation (PPT) is the most commonly used sample preparation method for Sacubitril analysis due to its simplicity, speed, and cost-effectiveness scielo.brscielo.br. This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample researchgate.netscielo.brnih.gov. The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be directly injected or further processed before injection into the LC-MS/MS system scienceopen.comscielo.br. While effective at removing the bulk of proteins, PPT may not sufficiently remove other interferences like phospholipids, which can sometimes necessitate further cleanup steps or chromatographic adjustments sigmaaldrich.com.

Liquid-liquid extraction (LLE) offers a more thorough sample cleanup compared to protein precipitation by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent news-medical.net. Though some earlier analytical methods for Sacubitril utilized LLE, many modern high-throughput methods have moved towards the simpler and faster protein precipitation technique scielo.brscielo.br. LLE is often more labor-intensive and difficult to automate actapharmsci.com. However, it can provide a cleaner extract by removing more matrix components, potentially reducing ion suppression in the mass spectrometer news-medical.net.

Solid-phase extraction (SPE) is a highly effective but more complex and costly sample preparation technique compared to PPT sigmaaldrich.comorientjchem.org. It utilizes a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample, while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent nih.gov. SPE can provide superior sample cleanup, removing a wide range of interferences and resulting in very low matrix effects nih.govresearchgate.netsigmaaldrich.com. An online SPE-UPLC-MS/MS method has been developed for the simultaneous determination of Sacubitril and other drugs in serum, highlighting its utility for achieving high sensitivity and accuracy nih.gov.

Method Validation Parameters and Regulatory Compliance

To ensure the reliability and accuracy of bioanalytical data for clinical and preclinical studies, methods utilizing this compound must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often following the International Council for Harmonisation (ICH) M10 guideline scielo.brich.orggmp-compliance.orgeuropa.eu.

Validation involves assessing several key parameters:

Linearity : The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For Sacubitril, linear ranges such as 30-2,000 ng/mL and 0.5-5000 ng/mL have been validated nih.govnih.gov.

Accuracy and Precision : Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ) researchgate.netgmp-compliance.orgeuropa.eu.

Selectivity and Specificity : The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and concomitant medications gmp-compliance.org.

Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision nih.gov. For a highly sensitive method for Sacubitril, an LLOQ of 0.05-0.1 µg/L (equivalent to 50-100 pg/mL) has been reported nih.gov.

Recovery and Matrix Effect : Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

Stability : The stability of Sacubitril in the biological matrix must be established under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage researchgate.net.

The successful validation of these parameters ensures that the analytical method is robust, reliable, and fit for its intended purpose of quantifying Sacubitril in study samples researchgate.net.

| Validation Parameter | Common Acceptance Criteria (ICH/FDA) | Reported Values for Sacubitril Methods |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.994 nih.gov, > 0.9997 researchgate.net |

| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | 93%-108% nih.gov |

| Precision (%CV or %RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day RSDs of 4.57%-9.27% nih.gov; 2.0%-5.1% nih.gov |

| Recovery | Consistent, precise, and reproducible | 90.90% to 106.20% nih.gov |

| Lower Limit of Quantification (LLOQ) | Clearly defined with acceptable accuracy/precision | 0.05-0.1 µg/L nih.gov, 0.5 ng/mL nih.gov, 30 ng/mL nih.gov |

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of this compound, this is established by preparing a series of calibration standards and analyzing their response.

Several studies have demonstrated excellent linearity for the quantification of Sacubitril using this compound as an internal standard. For instance, one LC-MS/MS method showed linearity for Sacubitril over a concentration range of 2.00 to 4000 ng/mL. scielo.brscielo.brresearchgate.net Another study validated a method in the range of 0.5-5000 ng/mL. nih.gov The correlation coefficients (r²) for the calibration curves in these studies are consistently high, often exceeding 0.99, which indicates a strong linear relationship between the concentration and the instrument response. scielo.brscielo.br

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Sacubitril | 2.00-4000 | >0.99 | scielo.brscielo.br |

| Sacubitril | 0.5-5000 | Not Specified | nih.gov |

| Sacubitril | 0.5 to 20000 | >0.9997 | researchgate.net |

| Sacubitril | 12.25-36.75 µg/ml | 0.999 | researchgate.netscispace.com |

| Sacubitril | 0.2-4 µg/ml | >0.995 | researchgate.netafricanjournalofbiomedicalresearch.com |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at different concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and across multiple days (inter-day).

For methods utilizing this compound, the intra-day and inter-day accuracy and precision have been shown to be well within the acceptable limits set by regulatory guidelines (typically ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision). researchgate.net One study reported intra-day and inter-day accuracy for Sacubitril ranging from 93% to 108%, with precision RSDs between 2.0% and 5.1%. nih.gov Another study confirmed that the accuracy and precision for both intra- and inter-day measurements were within acceptable limits. scielo.brresearchgate.net

| Parameter | Analyte | Concentration Levels | Acceptance Criteria | Reported Findings | Reference |

|---|---|---|---|---|---|

| Intra-day Accuracy | Sacubitril | Low, Medium, High QC | ±15% of nominal value | 93% - 108% | nih.gov |

| Inter-day Accuracy | Sacubitril | Low, Medium, High QC | ±15% of nominal value | 93% - 108% | nih.gov |

| Intra-day Precision (RSD) | Sacubitril | Low, Medium, High QC | ≤15% | 2.0% - 5.1% | nih.gov |

| Inter-day Precision (RSD) | Sacubitril | Low, Medium, High QC | ≤15% | 2.0% - 5.1% | nih.gov |

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological sample. This compound helps to compensate for this effect because it co-elutes with the analyte and is affected similarly by the matrix.

Studies have demonstrated that with the use of this compound, no significant matrix effect was observed in the analysis of Sacubitril in human plasma. scielo.br The internal standard-normalized matrix factors are typically used to assess the matrix effect and have been shown to meet the acceptance criteria. nih.gov This indicates that the presence of other components in the plasma does not significantly suppress or enhance the ionization of Sacubitril, ensuring the reliability of the quantitative results. researchgate.net

Recovery

Recovery is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration.

The protein precipitation method, a common sample preparation technique, has been shown to provide consistent and reproducible recovery for Sacubitril and this compound. scielo.br While specific recovery percentages are not always detailed, the methods are validated to ensure that the extraction efficiency is consistent across the calibration range. scielo.br

| Analyte | Extraction Method | Mean Recovery (%) | Reference |

|---|---|---|---|

| Sacubitril | Protein Precipitation | Not explicitly stated, but method validated for efficiency and reproducibility. | scielo.br |

Selectivity and Specificity

Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other potentially interfering substances. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

In LC-MS/MS methods using this compound, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. By monitoring specific precursor-to-product ion transitions for both Sacubitril and this compound, the method can differentiate them from endogenous plasma components and other metabolites. scielo.br Studies confirm that no significant interference is observed at the retention times of the analytes and the internal standard, demonstrating the high selectivity and specificity of these methods. scielo.br

Stability Studies (e.g., Bench-top, Autosampler, Freeze-thaw, Long-term storage)

Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies typically evaluate the stability of the analyte under various conditions.

Sacubitril has been shown to be stable in human plasma under various storage and handling conditions when analyzed using methods with this compound. These stability assessments include:

Bench-top stability: Stability at room temperature for a specified period.

Autosampler stability: Stability in the autosampler under controlled conditions.

Freeze-thaw stability: Stability after multiple cycles of freezing and thawing.

Long-term storage stability: Stability when stored at low temperatures (e.g., -20°C or -80°C) for an extended period. medchemexpress.com

Results from these studies have consistently shown that Sacubitril is stable under these conditions, with any degradation being within the acceptable limits of bioanalytical method validation guidelines. researchgate.net

| Stability Condition | Analyte | Storage Temperature | Duration | Result | Reference |

|---|---|---|---|---|---|

| Bench-top | Sacubitril | Room Temperature | Not Specified | Stable | researchgate.net |

| Autosampler | Sacubitril | Not Specified | Not Specified | Stable | researchgate.net |

| Freeze-thaw Cycles | Sacubitril | -20°C to Room Temperature | Multiple Cycles | Stable | researchgate.net |

| Long-term Storage | Sacubitril | -80°C | 6 months | Stable | medchemexpress.com |

Adherence to Bioanalytical Method Validation Guidance (e.g., FDA Guidelines)

The development and validation of bioanalytical methods utilizing this compound strictly adhere to the guidelines issued by regulatory authorities such as the FDA. scielo.brresearchgate.net These guidelines provide a framework for conducting the validation studies described above, ensuring the reliability, reproducibility, and accuracy of the data generated. gmp-compliance.orgfda.gov The validation reports for these methods will typically include detailed results for linearity, accuracy, precision, selectivity, stability, and other parameters, demonstrating full compliance with the regulatory requirements. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) / Reversed-Phase HPLC (RP-HPLC) Methods (as comparative or complementary techniques)

While mass spectrometry-based methods are common for bioanalysis involving this compound, High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are foundational chromatographic techniques developed for the analysis of Sacubitril in pharmaceutical formulations. These methods are crucial for quality control, stability testing, and impurity profiling. nih.govresearchgate.netresearchgate.net The separation is typically achieved on C18 or other non-polar stationary phases, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.netneuroquantology.com

Development of these methods often focuses on achieving optimal separation of Sacubitril from its counterpart, Valsartan, as well as from any potential impurities and degradation products. nih.govresearchgate.net For instance, a stability-indicating RP-HPLC method was developed to estimate Sacubitril and Valsartan in the presence of their impurities, highlighting the method's specificity and robustness. researchgate.net These HPLC/RP-HPLC methods, while not always directly using this compound, provide the fundamental chromatographic principles that are often coupled with mass spectrometry for the bioanalytical assays where this compound is essential.

To ensure the development of robust and reliable HPLC methods, the Quality by Design (QbD) approach has been systematically applied. nih.govresearchgate.net QbD is a scientific, risk-based approach to method development that begins with predefined objectives and emphasizes understanding the product and process. sepscience.com This methodology moves away from traditional trial-and-error optimization towards a more systematic process where method variables are explored and their impact on method performance is understood. sepscience.com

In the context of Sacubitril analysis, QbD involves identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). researchgate.net Design of Experiments (DoE) is a key tool used within the QbD framework to study the effects of various factors, such as mobile phase pH, organic modifier concentration, and column temperature, on chromatographic resolution. nih.govresearchgate.netcu.edu.eg For example, a face-centered composite design was used during the optimization of an RP-HPLC method to achieve the best resolution between Sacubitril and Valsartan with a minimal number of experimental runs. researchgate.netresearchgate.net This systematic approach helps to define a "Method Operable Design Range" (MODR), which is a multidimensional space where the method is proven to be robust. researchgate.net

Table 1: Example of Factors and Responses in a QbD Approach for HPLC Method Development

Once an HPLC method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.govjapsonline.com These guidelines outline the validation parameters that need to be assessed to demonstrate a method's reliability.

Validation of HPLC methods for Sacubitril analysis typically includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. neuroquantology.com This is often demonstrated through forced degradation studies, where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress. neuroquantology.comjapsonline.com

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. ijaresm.com For Sacubitril, linearity might be established over a concentration range of 10-50 µg/mL with a high correlation coefficient (r² > 0.999). ijaresm.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of analyte is spiked into a placebo matrix. japsonline.com Recoveries for Sacubitril are typically expected to be within 98-102%. japsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being the key metric. japsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Sacubitril, reported LOQ values can be as low as 0.91 µg/mL. ijaresm.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: ICH Validation Parameters for HPLC Methods

Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) for Metabolite Profiling

Metabolite profiling is crucial for understanding the biotransformation of a drug. Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) is a powerful and highly sensitive technique for this purpose. nih.govresearchgate.net This technology combines the superior separation capabilities of UHPLC with the high mass accuracy and resolution of Q-TOF MS, making it ideal for identifying and characterizing metabolites in complex biological samples. researchgate.net

While specific studies detailing the use of UHPLC/Q-TOF MS for Sacubitril metabolite profiling are not extensively published, the application of this technique is well-established for the comprehensive profiling of metabolites of various compounds in biological matrices like plasma and urine. researchgate.netnih.gov The process involves separating the parent drug from its metabolites using UHPLC, followed by detection and structural elucidation using Q-TOF MS. The high mass accuracy of Q-TOF allows for the determination of the elemental composition of ions, which is a critical step in identifying unknown metabolites. nih.gov This methodology would be instrumental in identifying all potential metabolites of Sacubitril beyond its primary active metabolite, LBQ657, providing a complete picture of its metabolic fate.

Application of this compound in Therapeutic Drug Monitoring (TDM) Research

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in biological fluids to optimize patient therapy. mdpi.commdpi.com It is particularly valuable for drugs with a narrow therapeutic index or high pharmacokinetic variability. This compound is a key component in the research and development of TDM assays for Sacubitril. As a stable isotope-labeled internal standard, it co-elutes with the unlabeled analyte (Sacubitril and its metabolite LBQ657) but is distinguished by its higher mass in the mass spectrometer. scielo.brscielo.br This co-elution corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring highly accurate and precise quantification. scielo.br

Monitoring of Sacubitril and Metabolite Concentrations in Biological Fluids

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to simultaneously quantify Sacubitril and its active metabolite, LBQ657, in biological fluids, most commonly human plasma. scielo.brresearchgate.netscienceopen.com Sacubitril is a prodrug that is rapidly converted to LBQ657, the active neprilysin inhibitor. nih.govnih.gov Therefore, monitoring both compounds is essential for understanding the drug's pharmacokinetic profile.

In a typical LC-MS/MS assay, plasma samples are prepared, often using a simple protein precipitation step. researchgate.netscienceopen.com this compound is added to the samples at a known concentration before preparation. scielo.brscielo.br Following chromatographic separation, the analytes are detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netscienceopen.com The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to calculate the concentration of Sacubitril and LBQ657 in the original sample. These methods demonstrate excellent linearity over a wide range of concentrations, for example, 2.00-4000 ng/mL for Sacubitril and 5.00-10000 ng/mL for LBQ657. scielo.brresearchgate.netscienceopen.com

Table 3: Linearity Ranges from a Validated LC-MS/MS Method

Facilitating Individualized Medication Strategies

Accurate monitoring of drug concentrations is a cornerstone of personalized medicine. researchgate.net By enabling the precise measurement of Sacubitril and LBQ657, this compound facilitates research into the pharmacokinetic variability among patients. nih.gov Factors such as age, renal function, and drug-drug interactions can influence drug exposure. nih.gov TDM research, empowered by these robust analytical methods, can help establish correlations between drug concentrations and clinical outcomes, such as efficacy and adverse effects. nih.gov This knowledge is critical for developing individualized medication strategies, where dosing can be adjusted to achieve optimal therapeutic concentrations for each patient, thereby maximizing benefits and minimizing risks. researchgate.net

Pharmacokinetic and Metabolic Research Involving Sacubitril D4

General Pharmacokinetic Studies of Sacubitril (B1662468) and its Metabolites

Following oral administration, sacubitril, a prodrug, is rapidly absorbed and converted to its pharmacologically active metabolite, sacubitrilat (B1680482) (LBQ657). wikipedia.orgcardiologyres.orgwikipedia.orgijbcp.comresearchgate.net

After being administered orally, sacubitril is absorbed with an absolute bioavailability estimated to be 60% or more. nih.govdrugbank.comrevportcardiol.org The drug dissociates, and sacubitril itself is further metabolized. tga.gov.au Food does not have a clinically significant impact on the systemic exposure to sacubitril or its active metabolite. nih.govdrugbank.com

Both sacubitril and its active metabolite, LBQ657, are highly bound to plasma proteins, with binding rates between 94% and 97%. nih.govdrugbank.comrevportcardiol.org The apparent volume of distribution for sacubitril is approximately 103 liters. nih.govrevportcardiol.orgtga.gov.au LBQ657 demonstrates limited ability to cross the blood-brain barrier. nih.govtga.gov.au

Sacubitril is an inactive ethyl ester prodrug that requires metabolic activation to exert its therapeutic effect. wikipedia.orgresearchgate.netnih.gov This activation occurs through de-ethylation, a hydrolysis reaction mediated by esterase enzymes, to form the active metabolite LBQ657, also known as sacubitrilat. wikipedia.orgwikipedia.orgnih.govdrugbank.comrevportcardiol.orgnih.govfda.gov Research indicates that carboxylesterase 1 (CES1), primarily in the liver, is the selective enzyme responsible for this conversion. nih.gov Once formed, LBQ657 is not subject to significant further metabolism. tga.gov.aufda.gov

The elimination of sacubitril occurs predominantly in the form of its active metabolite, LBQ657. tga.gov.au The primary route of excretion is renal, with 52% to 68% of the administered sacubitril (as LBQ657) being eliminated through the urine. nih.govdrugbank.comrevportcardiol.orgtga.gov.audrugs.comnps.org.au A smaller portion, between 37% and 48%, is excreted in the feces. nih.govdrugbank.comtga.gov.audrugs.com

Following oral administration, plasma concentrations of sacubitril increase rapidly. nih.gov Peak plasma concentrations (Cmax) for the prodrug sacubitril are typically reached within 0.5 to 1.25 hours. nih.govdrugbank.comrevportcardiol.orgresearchgate.net The active metabolite, LBQ657, reaches its peak plasma concentration more slowly, generally between 2 to 3 hours post-administration. nih.govdrugbank.comtga.gov.aunih.govresearchgate.net After reaching steady-state levels, which occurs in about three days with twice-daily dosing, sacubitril does not accumulate significantly, whereas LBQ657 shows a 1.6-fold accumulation. nih.govtga.gov.aufda.gov

The pharmacokinetic properties of sacubitril and its active metabolite LBQ657 have been well-characterized. The prodrug, sacubitril, has a short elimination half-life of approximately 1.4 hours. revportcardiol.orgtga.gov.aunps.org.au In contrast, the active metabolite LBQ657 has a much longer elimination half-life, around 11.5 hours, which contributes to its sustained therapeutic effect. revportcardiol.orgtga.gov.aunps.org.au Pharmacokinetic parameters are generally linear over the tested dose ranges. tga.gov.aufda.gov

| Parameter | Sacubitril | LBQ657 (Sacubitrilat) |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | ~0.5 - 1.25 hours nih.govdrugbank.comrevportcardiol.orgresearchgate.net | ~2 - 3 hours nih.govdrugbank.comtga.gov.auresearchgate.net |

| Elimination Half-life (t½) | ~1.4 hours revportcardiol.orgtga.gov.aunps.org.au | ~11.5 hours revportcardiol.orgtga.gov.aunps.org.au |

| Protein Binding | 94% - 97% nih.govdrugbank.comrevportcardiol.org | 94% - 97% nih.govdrugbank.comrevportcardiol.org |

| Bioavailability (Oral) | ≥60% nih.govdrugbank.comrevportcardiol.org | N/A (Metabolite) |

| Apparent Volume of Distribution (Vd) | ~103 L nih.govrevportcardiol.orgtga.gov.au | N/A |

Role of Sacubitril-d4 in Investigating Deuterium (B1214612) Isotope Effects on Pharmacokinetics and Metabolism

This compound is a stable, non-radioactive, isotope-labeled version of sacubitril. medchemexpress.comclearsynth.com Its primary application in research is as an internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.brresearchgate.net In these studies, a known quantity of this compound is added to biological samples (e.g., plasma) to enable precise and accurate quantification of sacubitril and its metabolite, LBQ657. scielo.brresearchgate.net

The use of deuterated compounds is a well-established technique in pharmacokinetic research. nih.govnih.govwikipedia.org The substitution of hydrogen atoms with deuterium atoms creates a molecule that is chemically identical but has a greater mass. informaticsjournals.co.inscispace.com This mass difference allows it to be distinguished from the non-deuterated drug by mass spectrometry.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.inscispace.com This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated drugs if the C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.govscispace.com This can potentially alter pharmacokinetic properties, such as increasing the drug's half-life or modifying metabolic pathways. nih.govinformaticsjournals.co.in While this effect is a significant area of drug discovery, the predominant documented use of this compound is as an analytical tool rather than as a therapeutic agent with intentionally modified pharmacokinetics. medchemexpress.comscielo.brresearchgate.net

Tracing Drug Disposition

The use of stable isotope-labeled compounds like this compound is fundamental to accurately tracing the disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). In the development and clinical application of sacubitril/valsartan (B143634), this compound is employed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. scielo.brscielo.br

These highly sensitive and specific assays are capable of simultaneously determining the concentrations of sacubitril, its active metabolite sacubitrilat (LBQ657), and valsartan in human plasma. scielo.br By adding a known quantity of this compound to a biological sample, researchers can correct for variations during sample preparation and analysis, ensuring the accuracy of the quantification. researchgate.netscielo.br Studies using radiolabeled ([¹⁴C]) sacubitril/valsartan have detailed the excretion pathways, showing that the majority of the drug is eliminated as the active metabolite LBQ657 in both urine (51.7-67.8%) and feces (36.9-48.3%). nih.gov The use of this compound in non-radioactive studies allows for similar pharmacokinetic characterizations in various populations. nih.govscielo.br

Understanding Metabolic Pathways and Rates

Sacubitril is a prodrug that is rapidly converted in the body to its biologically active metabolite, sacubitrilat (LBQ657), through the action of esterases. nih.govnih.govdrugbank.com LC-MS/MS methods, which rely on internal standards like this compound and its corresponding metabolite standard Sacubitrilat-d4, are instrumental in studying this metabolic conversion. nih.govkarger.com

These analytical techniques allow for the simultaneous measurement of both the parent drug (sacubitril) and its metabolite (sacubitrilat) over time after administration. scielo.brresearchgate.net This provides detailed information on the rate and extent of the conversion. Research has shown that following oral administration, peak plasma concentrations of sacubitril are reached quickly (within 0.5-1 hour), while the active metabolite, sacubitrilat, peaks later (around 2-3 hours), reflecting the rapid metabolic process. nih.govnih.govtga.gov.au The minimal metabolism of sacubitril and valsartan by cytochrome P450 (CYP) enzymes means that co-administration with drugs affecting these enzymes is not expected to significantly alter the pharmacokinetic profile. nih.govtga.gov.au

Potential to Alter Pharmacokinetic and Metabolic Profiles of Drugs

The incorporation of stable heavy isotopes, such as deuterium in this compound, is primarily intended for use as a tracer in quantitative analysis during drug development. medchemexpress.commedchemexpress.com Because deuterium has a higher mass than hydrogen, substituting it at a site of metabolic transformation can sometimes slow down the rate of that metabolic reaction. This phenomenon, known as the "kinetic isotope effect," has been explored in drug development to potentially create "deuterated drugs" with altered, and sometimes more favorable, pharmacokinetic profiles, such as a longer half-life. medchemexpress.commedchemexpress.com

However, the primary and documented role of this compound in research is not as a therapeutic agent with an intentionally altered metabolic profile, but as an analytical tool. scielo.brclearsynth.com Its chemical behavior is virtually identical to the unlabeled sacubitril in biological systems, which is the very reason it is an effective internal standard for bioanalysis. medchemexpress.commedchemexpress.com Its use ensures that the pharmacokinetic and metabolic data collected for sacubitril are accurate and reproducible. researchgate.netscielo.br

Pharmacokinetic Studies in Specific Populations and Disease States

The pharmacokinetics of sacubitril/valsartan have been investigated in various specific populations to understand how the drug's behavior may differ from that in healthy adults. This compound is a key analytical tool in these studies. nih.gov

Pediatric Populations

The pharmacokinetics of sacubitril/valsartan in children have been a subject of investigation to support its use in pediatric heart failure. nih.govnih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was specifically developed and validated for the simultaneous quantification of sacubitril, sacubitrilat, and valsartan in pediatric plasma samples, using this compound and other deuterated internal standards. nih.gov

In a study involving 39 children, trough concentrations of the three analytes were successfully measured, providing crucial data for managing pediatric heart failure. nih.gov The PANORAMA-HF trial, a large study in children with heart failure, included pharmacokinetic and pharmacodynamic analyses which helped confirm appropriate dosing levels for different age and weight groups. nih.gov Although the study did not meet its primary efficacy endpoint of superiority over enalapril, the pharmacokinetic data gathered were essential for establishing its use in pediatric patients aged one year and older. nih.govfda.gov

| Analyte | Concentration Range (ng/mL) |

|---|---|

| Sacubitril | 0.5 - 395.5 |

| Sacubitrilat (LBQ657) | 522.1 - 4890.0 |

| Valsartan | 11.3 - 938.0 |

Patients with Heart Failure

The pharmacokinetics of sacubitril/valsartan are altered in patients with heart failure (HF) compared to healthy individuals. nih.govsci-hub.se Studies in patients with stable heart failure with reduced ejection fraction (HFrEF) have shown that the systemic exposure to sacubitril, its active metabolite sacubitrilat, and valsartan is significantly higher than in healthy subjects. nih.gov

Specifically, the area under the plasma concentration-time curve (AUC) for sacubitril, sacubitrilat, and valsartan was found to be approximately 1.6-fold, 2.1-fold, and 2.3-fold higher, respectively, in HF patients. sci-hub.se This increased exposure is a critical consideration in the therapeutic management of this patient group. Despite the higher exposure, the drug has been shown to be effective and is a cornerstone of HFrEF therapy. nih.govrevportcardiol.org

| Analyte | Fold-Increase in AUC (HF Patients vs. Healthy Subjects) |

|---|---|

| Sacubitril | ~1.6x |

| Sacubitrilat (LBQ657) | ~2.1x |

| Valsartan | ~2.3x |

Patients with Renal Impairment (e.g., Chronic Kidney Disease, Peritoneal Dialysis)

Renal function significantly influences the pharmacokinetics of sacubitril/valsartan, primarily affecting the elimination of the active metabolite, sacubitrilat, which is cleared mainly by the kidneys. nih.govkrcp-ksn.org Studies have consistently shown that as renal function declines, the systemic exposure to sacubitrilat increases, while the exposure to sacubitril and valsartan remains largely unchanged. nih.govkrcp-ksn.org

In patients with mild, moderate, and severe renal impairment, the steady-state AUC of sacubitrilat was increased by approximately 2.1-fold, 2.2-fold, and 2.7-fold, respectively, compared to healthy subjects with normal renal function. nih.gov In patients with end-stage renal disease requiring hemodialysis, studies have found that hemodialysis does not effectively remove sacubitrilat or valsartan from the blood. karger.com However, even with the increased exposure, the drug has been found to be safe and effective in this population, though dose adjustments are recommended for patients with severe impairment. karger.comeuropa.eu

| Degree of Renal Impairment | Fold-Increase in Sacubitrilat AUC vs. Healthy Subjects |

|---|---|

| Mild (eGFR 60 to <90 mL/min/1.73 m²) | ~2.1x |

| Moderate (eGFR 30 to <60 mL/min/1.73 m²) | ~2.2x |

| Severe (eGFR <30 mL/min/1.73 m²) | ~2.7x |

Metabolite Identification and Profiling Studies (MetID)

Metabolite identification (MetID) studies are crucial for understanding the biotransformation of a drug. This compound is instrumental in these studies, aiding in the differentiation of drug-related material from endogenous matrix components during analysis.

Comprehensive Metabolite Profiling (Phase I and Phase II Metabolism)

Sacubitril is a prodrug that undergoes extensive metabolism. The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the pharmacologically active metabolite, sacubitrilat. drugbank.comnih.gov This conversion is a Phase I metabolic reaction mediated by carboxylesterases, primarily CES1, which is abundant in the liver. nih.govresearchgate.net

Beyond the formation of sacubitrilat, further metabolism is limited. Sacubitrilat itself is not significantly metabolized further. nih.gov While a minor hydroxylated metabolite of sacubitril has been identified in plasma, it constitutes a small fraction (<10%) of the total drug-related material. drugbank.com Cytochrome P450 (CYP) enzymes play a minimal role in the metabolism of both sacubitril and sacubitrilat. tga.gov.aufda.gov

Cross-Species Comparisons of Metabolites

Cross-species comparisons of metabolic profiles are essential to determine if animal models are appropriate for predicting human metabolism and toxicity. In vitro studies using liver slices from rats, dogs, and humans have shown that the conversion of sacubitril to its active metabolite, sacubitrilat, is the predominant metabolic pathway across these species. fda.gov The metabolic profiles of sacubitril in rat and dog liver slices were found to be similar to that of human liver slices. fda.gov This similarity supports the use of these animal species in preclinical safety evaluations.

Investigation of Metabolites in Various Matrices (e.g., Plasma, Urine, Hepatocyte Incubations)

The distribution and excretion of sacubitril and its metabolites are investigated in various biological matrices. In human plasma, sacubitril, sacubitrilat, and a minor hydroxyl metabolite have been identified. drugbank.com The active metabolite, sacubitrilat, is the major circulating component. tga.gov.au

Incubation studies with human liver S9 fractions have confirmed that the liver is the primary site of sacubitril's activation to sacubitrilat. nih.govresearchgate.net Similar experiments using intestinal and kidney S9 fractions, as well as human plasma, did not show significant metabolic conversion, highlighting the liver's central role. nih.govresearchgate.net

Excretion studies in humans have shown that sacubitril and its metabolites are eliminated through both renal and fecal routes. fda.gov Following oral administration of radiolabeled sacubitril, the majority of the radioactivity is recovered in the urine and feces, primarily in the form of sacubitrilat. fda.gov

Stable Isotope Labeling Kinetics (SILK) for Investigating Pharmacodynamics

Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to measure the synthesis and clearance rates of endogenous molecules in vivo. nih.govucl.ac.uk This methodology can be employed to investigate the pharmacodynamic effects of drugs on specific biomarkers. While not directly involving this compound, SILK studies are relevant to understanding the broader pharmacological impact of sacubitril.

Evaluation of Drug Effects on Endogenous Biomarkers (e.g., Amyloid-β isoforms)

Neprilysin, the enzyme inhibited by sacubitrilat, is also involved in the degradation of amyloid-β (Aβ) peptides in the brain. nih.govnih.gov This has raised theoretical concerns about the potential for long-term neprilysin inhibition to lead to the accumulation of Aβ, a hallmark of Alzheimer's disease.

To address this, SILK studies have been conducted in cynomolgus monkeys to evaluate the effect of sacubitril/valsartan on the kinetics of Aβ isoforms in the central nervous system. nih.gov In a 2-week study, oral administration of sacubitril/valsartan led to an acute increase in the elimination half-life of Aβ1-42, Aβ1-40, and total Aβ in the cerebrospinal fluid (CSF). nih.gov However, these effects returned to normal with repeated dosing over 15 days. nih.gov Importantly, no increase in Aβ isoforms was observed in the brains of these monkeys after 16 days, and a longer-term 39-week study showed no evidence of Aβ deposition. nih.gov

These findings from SILK studies provide valuable insights into the pharmacodynamic effects of sacubitril on Aβ metabolism and help to address the theoretical risk of Aβ accumulation.

Assessment of Clearance Mechanisms

In pharmacokinetic research, this compound, a deuterium-labeled version of sacubitril, serves as a critical tool, primarily as an internal standard for bioanalytical methods. medchemexpress.comresearchgate.netscielo.br The use of stable isotope-labeled compounds like this compound is fundamental for the accurate and precise quantification of the parent drug and its metabolites in biological matrices during studies that elucidate clearance mechanisms. simsonpharma.comnih.gov

The clearance of a drug is a measure of the rate at which it is removed from the body. For sacubitril, understanding its clearance involves characterizing its rapid conversion to the active metabolite, sacubitrilat (LBQ657), and the subsequent elimination of sacubitrilat. revportcardiol.orgnih.gov Sacubitril itself is a prodrug and is quickly metabolized by carboxylesterases 1b and 1c to form sacubitrilat. revportcardiol.orgeuropa.eu Consequently, sacubitril has a high clearance and a short half-life. drugbank.comtga.gov.au

The assessment of these processes relies on robust analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to simultaneously measure the concentrations of sacubitril and sacubitrilat in plasma or urine over time. researchgate.netscielo.br In these assays, this compound is added to the biological samples as an internal standard. researchgate.netscielo.br Because this compound has a nearly identical chemical structure and physicochemical properties to sacubitril, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled sacubitril by the detector. wikipedia.org This allows for the correction of any sample loss during processing and compensates for variations in instrument response, leading to highly reliable quantification. simsonpharma.comcdnsciencepub.com

Accurate concentration-time data, obtained using this compound as a standard, is essential for calculating key pharmacokinetic parameters that define the clearance of sacubitril. These parameters include the elimination half-life, volume of distribution, and total clearance. The primary clearance pathway for sacubitril is its metabolic conversion to sacubitrilat. nih.govdrugbank.com The subsequent elimination of the active metabolite, sacubitrilat, occurs mainly through renal excretion. nih.govtga.gov.au Studies have shown that between 52% and 68% of sacubitril, primarily as sacubitrilat, is excreted in the urine. nih.govtga.gov.au

The data derived from such pharmacokinetic studies are crucial for understanding how the drug is handled by the body, which informs its clinical use. While this compound is not used to directly alter the clearance mechanisms, its role as an analytical tool is indispensable for accurately measuring these processes.

Table 1: Pharmacokinetic Parameters of Sacubitril and its Active Metabolite, Sacubitrilat

| Parameter | Sacubitril | Sacubitrilat (LBQ657) |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours drugbank.com | ~2 hours drugbank.com |

| Elimination Half-Life (t½) | ~1.4 hours tga.gov.au | ~11.5 hours tga.gov.au |

| Plasma Protein Binding | 94% - 97% nih.govdrugbank.com | 94% - 97% nih.govdrugbank.com |

| Metabolism | Rapidly converted to LBQ657 by esterases drugbank.com | - |

| Primary Route of Elimination | Metabolism to LBQ657 drugbank.com | Renal (Urine) nih.govtga.gov.au |

Preclinical and Translational Research with Sacubitril D4 As an Analytical Tool

Animal Models for Cardiovascular Diseases

The stable isotope-labeled Sacubitril-d4 is instrumental in preclinical studies using animal models that mimic human cardiovascular pathologies. These models are essential for elucidating the mechanisms of action of sacubitril (B1662468)/valsartan (B143634) and for evaluating its therapeutic potential.

The ZSF1 rat is a well-established animal model for HFpEF, exhibiting key clinical features such as obesity, hypertension, diabetes, and diastolic dysfunction. nih.govfrontiersin.org In studies investigating the effects of sacubitril/valsartan in ZSF1 rats, this compound is used as an internal standard to quantify drug concentrations, ensuring the reliability of the data.

Research in this model has demonstrated that treatment with sacubitril/valsartan can lead to significant improvements in diastolic function, as evidenced by reductions in the E/é ratio, left ventricular end-diastolic pressure (LVEDP), and myocardial stiffness. nih.gov Furthermore, treatment has been associated with a decrease in cardiac hypertrophy and fibrosis. nih.govnih.gov One study found that a 9-week treatment with sacubitril/valsartan in ZSF1 rats significantly improved diastolic function parameters and reduced cardiac hypertrophy and the percentage of fibrosis. nih.gov Another study in the same model showed that 12 weeks of treatment reduced E/é ratios, LVEDP, and myocardial fibrosis. nih.gov These findings highlight the utility of the ZSF1 rat model in combination with precise analytical methods, facilitated by this compound, to explore the therapeutic benefits of sacubitril/valsartan in HFpEF.

Table 1: Effects of Sacubitril/Valsartan in ZSF1 Rat Model of HFpEF

| Parameter | Outcome of Sacubitril/Valsartan Treatment | Reference |

| Diastolic Function | ||

| E/é ratio | Decreased | nih.gov |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased | nih.gov |

| Myocardial Stiffness | Decreased | nih.gov |

| Cardiac Remodeling | ||

| Cardiac Hypertrophy | Decreased | nih.gov |

| Myocardial Fibrosis | Decreased | nih.govnih.gov |

| Heart Weight | Decreased | nih.govnih.gov |

| Metabolic Parameters | ||

| Circulating Cholesterol | Decreased | nih.gov |

Murine models of isoproterenol-induced left ventricular dysfunction are used to study non-ischaemic heart failure. sssup.itcapes.gov.brnih.gov In these models, the administration of isoproterenol (B85558) leads to cardiac damage and dysfunction, providing a platform to investigate the effects of therapeutic interventions. The use of this compound as an internal standard allows for the accurate measurement of sacubitril/valsartan exposure in these animals.

A study in a murine model of cardiac-specific hyperaldosteronism with isoproterenol-induced left ventricular dysfunction demonstrated that a 2-week treatment with sacubitril/valsartan significantly improved left ventricular ejection fraction (LVEF) and fractional shortening. sssup.itcapes.gov.brnih.gov This was accompanied by a trend towards a reduction in the cardiac collagen 1/3 expression ratio, suggesting a beneficial effect on myocardial fibrosis. sssup.itcapes.gov.brnih.gov These findings, supported by precise pharmacokinetic analysis using this compound, underscore the potential of sacubitril/valsartan to reverse adverse cardiac remodeling in non-ischaemic heart failure.

Table 2: Effects of Sacubitril/Valsartan in Isoproterenol-Induced Left Ventricular Dysfunction Murine Model

| Parameter | Outcome of Sacubitril/Valsartan Treatment | Reference |

| Left Ventricular Systolic Function | ||

| Left Ventricular Ejection Fraction (LVEF) | Significantly improved | sssup.itcapes.gov.brnih.gov |

| Fractional Shortening | Significantly improved | sssup.itcapes.gov.brnih.gov |

| Myocardial Fibrosis | ||

| Cardiac Collagen 1/3 Expression Ratio | Trend toward reduction | sssup.itcapes.gov.brnih.gov |

| Mitochondrial Function | ||

| Mitochondrial Morphology and Inner Membrane Function | Significant recovery | sssup.itcapes.gov.brnih.gov |

Evaluation of Pharmacodynamic Biomarkers

This compound is essential for studies evaluating the pharmacodynamic effects of sacubitril/valsartan by enabling the accurate quantification of drug levels, which can then be correlated with changes in various biomarkers.

Sacubitril inhibits neprilysin, the enzyme responsible for the degradation of natriuretic peptides. imrpress.com Therefore, treatment with sacubitril/valsartan is expected to increase the levels of these peptides. N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger for natriuretic peptides, are key biomarkers of the pharmacodynamic effects of sacubitril/valsartan. immunologyresearchjournal.com

In a canine model of renin-angiotensin-aldosterone system (RAAS) activation, sacubitril/valsartan administration led to a substantial increase in circulating cGMP levels. nih.gov Clinical studies have shown that while sacubitril/valsartan can cause an initial increase in BNP, NT-proBNP levels generally decrease with treatment, reflecting a reduction in myocardial wall stress. immunologyresearchjournal.comnih.gov In patients with HFpEF, sacubitril/valsartan reduced NT-proBNP by 19% compared to valsartan alone after 16 weeks of treatment. nih.gov The accurate measurement of sacubitril exposure, facilitated by this compound, is crucial for interpreting these changes in biomarker levels.